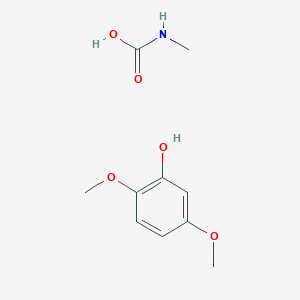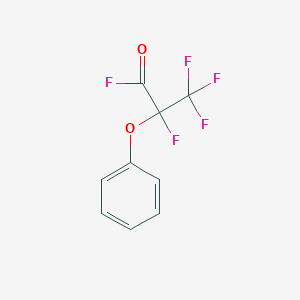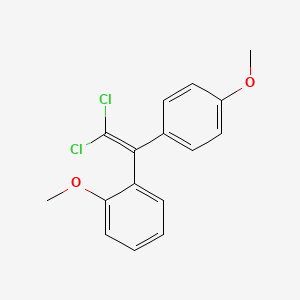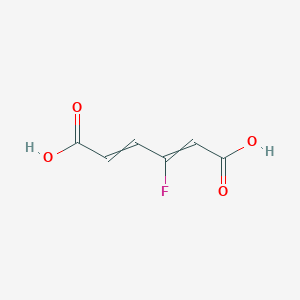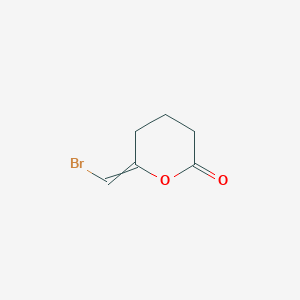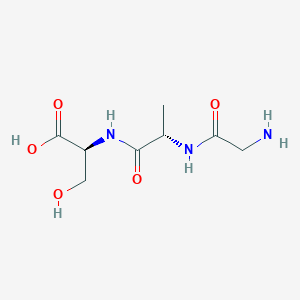
Glycyl-L-alanyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids glycine, L-alanine, and L-serine. It is represented by the molecular formula C8H15N3O5 and has a molecular weight of 233.22 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-L-alanyl-L-serine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The Fmoc/tBu strategy is commonly employed, where the carboxyl groups are activated by aminium-derived coupling reagents, and PEG-modified polystyrene resins are used . The synthesis involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of tripeptides like this compound often involves chemical or chemoenzymatic methods. Recent advancements include nonribosomal peptide-synthetase-based methods and L-amino acid α-ligase-based methods, which enable fermentative production of dipeptides and tripeptides . These methods offer higher efficiency and scalability compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield hydroxylated peptides, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Applications De Recherche Scientifique
Glycyl-L-alanyl-L-serine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as bioactive peptides.
Industry: Utilized in the production of high-quality cell culture media and bioprocessing applications.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be hydrolyzed by peptidases to release its constituent amino acids, which then participate in various metabolic pathways. The serine residue, for example, can be converted to glycine or D-serine, which are important coagonists of NMDA receptors . These interactions play a crucial role in cellular signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Glycyl-L-alanyl-L-serine include other tripeptides composed of glycine, alanine, and serine in different sequences, such as:
- Glycyl-L-seryl-L-alanine
- L-alanyl-glycyl-L-serine
- L-seryl-glycyl-L-alanine
Uniqueness
The arrangement of glycine, L-alanine, and L-serine in this particular order imparts distinct structural and functional characteristics compared to other tripeptides .
Propriétés
Numéro CAS |
74006-07-8 |
|---|---|
Formule moléculaire |
C8H15N3O5 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(10-6(13)2-9)7(14)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
Clé InChI |
LJPIRKICOISLKN-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



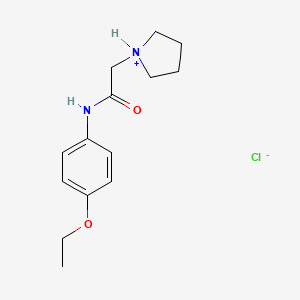


![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)
